SARS-CoV-2-IN-23 vs. SARS-CoV-2-IN-27: Comparative Potency in SARS-CoV-2 Activity Inhibition
SARS-CoV-2-IN-23 demonstrates an IC50 of 8.2 μM for inhibiting SARS-CoV-2 activity . In contrast, the closest analog SARS-CoV-2-IN-27, which features a C6 alkyl chain and extended-length molecular tweezers, exhibits a more potent IC50 of 1.0 μM in the same assay . This represents a quantified 8.2-fold difference in potency.
| Evidence Dimension | Inhibition of SARS-CoV-2 activity |
|---|---|
| Target Compound Data | IC50 = 8.2 μM |
| Comparator Or Baseline | SARS-CoV-2-IN-27 (IC50 = 1.0 μM) |
| Quantified Difference | 8.2-fold lower potency for target compound |
| Conditions | In vitro antiviral assay measuring SARS-CoV-2 activity. |
Why This Matters
This data quantifies the lower potency of SARS-CoV-2-IN-23 relative to a close analog, guiding researchers requiring a less potent tool compound for mechanistic studies or a specific potency window.
